molecular formula C7H9F2NO3 B13190517 2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid

2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B13190517
M. Wt: 193.15 g/mol
InChI Key: ZVPSEFMOJDJADH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as hydroxide ions (OH−) or halide ions (Cl−, Br−).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, making it a potent inhibitor of certain enzymes. This interaction can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms increase the compound’s stability, reactivity, and binding affinity, making it a valuable tool in research and development .

Properties

Molecular Formula

C7H9F2NO3

Molecular Weight

193.15 g/mol

IUPAC Name

2,2-difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H9F2NO3/c8-7(9,6(12)13)4-10-3-1-2-5(10)11/h1-4H2,(H,12,13)

InChI Key

ZVPSEFMOJDJADH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(C(=O)O)(F)F

Origin of Product

United States

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